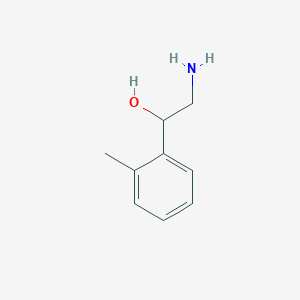

2-Amino-1-(2-methylphenyl)ethanol

描述

Historical Context and Initial Academic Inquiries

Another related area of study involves the synthesis of 2-methyloctanal, which has been achieved with an enantiomeric excess of up to 58%. uoa.gr The synthesis of N-substituted 1,2-amino alcohols has been accomplished through a one-pot, two-step enzymatic process, highlighting an environmentally friendly and economical production method. nih.gov

Significance of Chiral Amino Alcohols in Organic Chemistry and Related Disciplines

Chiral 1,2-amino alcohols are crucial structural motifs found in a wide array of natural and synthetic biologically active compounds. nih.gov Their versatility makes them indispensable as building blocks, auxiliaries, and ligands in asymmetric synthesis and organocatalysis. nih.govacs.org These compounds are integral to the synthesis of numerous commercial drugs and natural products. acs.org

The development of efficient methods to produce enantiomerically pure amino alcohols remains a significant challenge in organic synthesis. acs.org Traditional methods are being replaced by more advanced techniques like asymmetric transfer hydrogenation, which offers economic and environmental benefits. acs.org The synthesis of 1,2-amino alcohols can be achieved through various methods, including the ring-opening of epoxides with amines, which is a significant and elegant method for creating these useful intermediates. growingscience.com

Recent advancements have focused on developing novel methodologies for the synthesis of these compounds. One such method involves a Cr/photoredox dual catalytic system that enables the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org This reaction is chemoselective for aldehydes and can be used with complex structures. acs.org

Overview of Research Trajectories Pertaining to 2-Amino-1-(2-methylphenyl)ethanol

Current research on this compound and related chiral amino alcohols is focused on developing more efficient and sustainable synthetic methods. A key area of investigation is the use of biocatalysis, such as engineered amine dehydrogenases (AmDHs), for the synthesis of chiral amino alcohols. frontiersin.org This approach offers high stereoselectivity and operates under mild conditions, using ammonia (B1221849) as the amino donor. frontiersin.org

Another significant research direction is the development of catalytic systems for asymmetric synthesis. For instance, a one-pot method has been developed for the synthesis of novel complexes of Zn(II), Cu(II), Co(II), and Ni(II) containing chiral amino alcohols. alfa-chemistry.com Additionally, ruthenium-catalyzed asymmetric transfer hydrogenation is being used for the synthesis of various 1,2-amino alcohol-containing drug molecules with high enantioselectivities and isolated yields. acs.org

The synthesis of β-amino alcohols through the ring-opening of epoxides with amines, catalyzed by sulfated tin oxide, is another area of active research. growingscience.com This method is noted for its high regioselectivity and efficiency under mild, solvent-free conditions. growingscience.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Amino-1-phenylethanol (B123470) | 7568-93-6 | C8H11NO | 137.18 g/mol |

| 1-(2-Aminophenyl)ethanol | Not specified | C8H11NO | 137.18 g/mol |

| 2-[(2-Methylphenyl)amino]-ethanol | 136-80-1 | C9H13NO | 151.21 g/mol |

| 1-(2-Methylphenyl)ethanol | 7287-82-3 | C9H12O | 136.19 g/mol |

| 2-(Methyl Amino) Ethanol | 109-83-1 | C3H9NO | 75.11 g/mol |

Data sourced from PubChem and other chemical databases. nih.govnih.govepa.govnist.govcdhfinechemical.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCJURGLKNBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 1 2 Methylphenyl Ethanol and Its Stereoisomers

Asymmetric Synthesis Approaches to Enantiopure 2-Amino-1-(2-methylphenyl)ethanol

The asymmetric synthesis of this compound is critical for obtaining specific stereoisomers, which are often required for their unique biological activities or as chiral catalysts and auxiliaries in other chemical reactions. nih.gov Key strategies in this domain include the use of chiral auxiliaries, organocatalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. wikipedia.org This method has been effectively applied to the synthesis of chiral 1,2-amino alcohols. A notable example involves the use of pseudoephedrine as a chiral auxiliary. In this approach, pseudoephedrine is reacted with an appropriate carboxylic acid derivative to form an amide. The subsequent enolate, formed by deprotonation, reacts with an electrophile in a diastereoselective manner, directed by the stereochemistry of the pseudoephedrine auxiliary. researchgate.net The auxiliary can then be removed to yield the enantiopure amino alcohol. This strategy offers a practical and high-yielding pathway to chiral 1,2-amino alcohols. researchgate.net

| Chiral Auxiliary Approach | Description | Key Features |

| Pseudoephedrine-Mediated Synthesis | Reaction of pseudoephedrine with an arylglyoxal in a Brønsted acid-catalyzed reaction to form a morpholinone intermediate, which is then converted to the chiral 1,2-amino alcohol. researchgate.net | High yields and selectivities. researchgate.net |

Organocatalytic Routes to this compound

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. Chiral 1,2-amino alcohol motifs, such as that in this compound, are not only synthetic targets but can also themselves serve as organocatalysts. nih.gov The synthesis of these structures can be achieved through organocatalytic methods, for instance, using a quinine-derived urea (B33335) to catalyze a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. This process can produce morpholin-2-ones, which are precursors to 1,2-amino alcohols, with high enantiomeric excess. researchgate.net

Biocatalytic Transformations for this compound

Biocatalysis employs enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. Several biocatalytic strategies have been developed for the synthesis of enantiopure 1,2-amino alcohols. nih.govresearchgate.netrsc.org One such method involves the use of a multi-enzyme cascade, starting from L-phenylalanine and proceeding through a series of enzymatic steps including deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis to produce enantiomerically pure phenylethanolamine. nih.gov Another approach utilizes engineered amine dehydrogenases for the reductive amination of α-hydroxy ketones. researchgate.net Furthermore, the deracemization of racemic β-amino alcohols can be achieved using a combination of an enantioselective deamination catalyzed by an amino alcohol oxidase and an enantioselective amination catalyzed by a transaminase, yielding the desired (S)-β-amino alcohol with excellent conversion and enantiomeric excess. researchgate.net

| Biocatalytic Method | Enzymes | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) |

| Multi-enzyme Cascade nih.gov | Deaminase, Decarboxylase, Epoxidase, Hydrolase | L-phenylalanine | Phenylethanolamine | - | Enantiomerically pure |

| Deracemization researchgate.net | ArCHAO, Transaminase | Racemic 2-amino-2-phenylethanol | (S)-2-amino-2-phenylethanol | 75% isolated yield | >99% |

| Reductive Amination researchgate.net | Engineered Amine Dehydrogenases | α-hydroxy ketones | (S)-vicinal amino alcohols | up to 99% | >99% |

Chemoenzymatic Syntheses of this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. This hybrid approach leverages the strengths of both methodologies, such as the scalability of chemical synthesis and the high selectivity of biocatalysis. nih.govresearchgate.net For the synthesis of chiral 1,2-amino alcohols, a chemoenzymatic route might involve the chemical synthesis of a 2-oxoacid precursor, followed by an enzymatic stereoselective aldol (B89426) addition to formaldehyde. This reaction can be catalyzed by enantiocomplementary 2-oxoacid aldolases to furnish both enantiomers of a 3-substituted 4-hydroxy-2-oxoacid. A subsequent in situ oxidative decarboxylation can then yield the desired 2-substituted 3-hydroxycarboxylic acid, a key intermediate for amino alcohol synthesis. nih.gov

Optimization of Existing Synthetic Pathways for this compound

The optimization of existing synthetic routes is crucial for improving efficiency, yield, and sustainability. A key area of optimization is in biocatalytic pathways. For instance, the production of 2-hydroxycadaverine, a chiral amino alcohol, from lysine (B10760008) was significantly improved through a semi-rational design of the enzyme DCCp. By creating a mutant library and identifying a more active variant (R53D/V94I), the catalytic efficiency (Kcat/Km) was increased by 63%, leading to a 54% increase in the final product titer. mdpi.com This strategy of enzyme engineering can be applied to the synthesis of other amino alcohols like this compound to enhance the performance of biocatalytic routes. mdpi.com Another example is the development of a one-pot, two-step enzymatic process involving benzaldehyde (B42025) lyase-catalyzed hydroxymethylation and subsequent asymmetric reductive amination, which provides an environmentally friendly and economical route to N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov

Chemical Transformations, Reactivity, and Derivative Synthesis of 2 Amino 1 2 Methylphenyl Ethanol

Functional Group Interconversions of the Amino Moiety in 2-Amino-1-(2-methylphenyl)ethanol

The primary amino group of this compound is a key site for chemical modification. It can undergo a range of reactions to form different nitrogen-containing functional groups.

One common transformation is N-alkylation , where one or both hydrogen atoms of the amino group are replaced by alkyl groups. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides.

Another important reaction is N-acylation , which involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. This reaction is typically straightforward and high-yielding.

The amino group can also be converted into other functional groups. For instance, diazotization followed by substitution allows for the replacement of the amino group with a variety of other functionalities.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH4) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base | Amide |

| Diazotization | NaNO2, HCl | Diazonium salt |

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is also a site for various chemical transformations.

O-acylation , or esterification, can be achieved by reacting the hydroxyl group with acylating agents. This reaction often requires a catalyst and may compete with N-acylation, necessitating the use of protecting groups for the amino function to achieve selectivity.

O-alkylation to form ethers is another possibility, typically carried out using alkyl halides under basic conditions (Williamson ether synthesis). Again, chemoselectivity can be an issue, and protection of the amino group is often necessary.

Oxidation of the secondary alcohol to a ketone is a key transformation. A variety of oxidizing agents can be employed, with the choice of reagent influencing the outcome and compatibility with the amino group. Milder oxidizing agents are often preferred to avoid over-oxidation or side reactions.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| O-Acylation (Esterification) | Acyl chloride or Anhydride, Catalyst | Ester |

| O-Alkylation | Alkyl halide, Base | Ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | Ketone |

Derivatization Strategies for Expanding the Chemical Space of this compound

The dual functionality of this compound allows for the synthesis of a wide array of derivatives. Derivatization strategies often involve the sequential or simultaneous modification of both the amino and hydroxyl groups.

One common approach is the formation of heterocyclic structures . For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings, which are important structural motifs in medicinal chemistry.

Another strategy involves using the amino alcohol as a chiral ligand or auxiliary in asymmetric synthesis. The coordination of both the nitrogen and oxygen atoms to a metal center can create a well-defined chiral environment for catalytic reactions.

The synthesis of various amides and esters, as mentioned previously, is a primary method for creating libraries of derivatives with potentially diverse biological activities. The combination of different acyl and alkyl groups on the nitrogen and oxygen atoms allows for extensive structural diversification.

Regioselective and Stereoselective Reactions of this compound

The presence of two different functional groups and a chiral center in this compound brings the concepts of regioselectivity and stereoselectivity to the forefront of its chemistry.

Regioselectivity refers to the preferential reaction of one functional group over the other. In the case of acylation, for instance, N-acylation is generally more facile than O-acylation due to the higher nucleophilicity of the amino group. However, by carefully selecting reagents and reaction conditions, or by using protecting groups, one can control the site of reaction. For example, in the presence of a non-nucleophilic base, the hydroxyl group can be deprotonated and selectively reacted.

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. Since this compound is a chiral molecule, its reactions can be influenced by the existing stereocenter. When used as a chiral auxiliary, for example, it can direct the stereochemical outcome of a reaction on a prochiral substrate.

Furthermore, in reactions that generate a new stereocenter, the inherent chirality of the starting material can lead to diastereoselective outcomes. The relative orientation of the amino and hydroxyl groups can direct the approach of reagents, favoring the formation of one diastereomer over the other.

| Selectivity | Controlling Factors | Example |

| Regioselectivity | Nucleophilicity of functional groups, Steric hindrance, Protecting groups, Reaction conditions | Preferential N-acylation over O-acylation |

| Stereoselectivity | Inherent chirality of the molecule, Use as a chiral auxiliary, Diastereoselective reactions | Asymmetric reduction of a ketone using a chiral borane (B79455) complex derived from this compound |

Applications of 2 Amino 1 2 Methylphenyl Ethanol in Asymmetric Catalysis and Synthesis

2-Amino-1-(2-methylphenyl)ethanol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The primary application for a chiral amino alcohol like this compound in catalysis is as a bidentate ligand for transition metals such as Ruthenium, Rhodium, Iridium, and Copper. The ortho-methyl group on the phenyl ring would provide additional steric bulk near the chiral center, which could be beneficial for creating a more defined chiral pocket around the metal, potentially leading to higher enantioselectivity compared to its unsubstituted counterpart, 2-amino-1-phenylethanol (B123470).

Enantioselective Hydrogenation Catalyzed by this compound Complexes

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing enantiomerically pure alcohols and amines from prochiral ketones and imines, respectively. Ruthenium complexes bearing chiral 1,2-amino alcohol ligands are particularly effective for the asymmetric transfer hydrogenation (ATH) of ketones. mdpi.comacs.org

For instance, catalysts generated in-situ from [RuCl2(p-cymene)]2 and a chiral β-amino alcohol are highly effective. mdpi.com While specific studies on this compound are scarce, research on analogous ligands like (1S,2R)-1-amino-2-indanol demonstrates high yields and enantiomeric excesses (ee) up to 82% in the ATH of N-phosphinyl ketimines. mdpi.com The performance of such catalytic systems is optimized by varying reaction parameters, as shown in the table below for a model reaction.

| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | L1 | K2CO3 | reflux | 24 | 95 | 71 |

| 2 | L1 | KOH | reflux | 24 | >99 | 75 |

| 3 | L1 | KOtBu | reflux | 24 | >99 | 80 |

| 4 | L1 | KOtBu | 60 | 48 | >99 | 82 |

| *L1 = (1S,2R)-1-amino-2-indanol. Data represents a general system for Ru-catalyzed ATH of N-phosphinyl ketimines. mdpi.com |

Similarly, iridium complexes modified with chiral ligands are used for the highly efficient asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols, achieving enantioselectivities up to 99.9% ee. researchgate.net A catalyst system derived from this compound would be expected to participate in similar transformations.

Asymmetric Alkylation and Addition Reactions Facilitated by this compound Ligands

Chiral amino alcohols are crucial ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. A classic example is the addition of dialkylzinc reagents to aldehydes. While not specifically documented for the title compound, a wide array of terpene-derived and other synthetic 1,2-amino alcohols have been successfully used, achieving low to moderate enantioselectivity in the formation of chiral secondary alcohols. mdpi.com

More advanced applications include copper-catalyzed reductive coupling reactions. These methods allow for the enantioselective addition of N-substituted allyl groups to ketones, providing access to important chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov A ligand derived from this compound could potentially be employed in such systems.

Enantioselective Oxidation and Reduction with this compound Derivatives

Derivatives of amino alcohols, such as oxazaborolidines, are famous for their role in the catalytic enantioselective reduction of prochiral ketones (Corey-Bakshi-Shibata reduction). wikipedia.org An oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol and a boron source like borane (B79455). mdpi.com This catalyst then directs the reduction of a ketone by a stoichiometric reductant (e.g., borane or catecholborane) to produce a chiral alcohol with high enantioselectivity. The steric and electronic nature of the amino alcohol substituent is critical for the efficacy of the reduction.

| Ketone Substrate | Catalyst System | Yield (%) | ee (%) |

| Acetophenone | Lactam Alcohol 2 / BH3·THF | 98 | 95 |

| 3-Chloroacetophenone | Lactam Alcohol 2 / BH3·THF | 99 | 97 |

| 1-Acetonaphthone | Lactam Alcohol 2 / BH3·THF | 99 | 90 |

| Cyclohexyl methyl ketone | Lactam Alcohol 2 / p-Iodophenoxyborane | 99 | 89 |

| *Data from a representative system using an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol. mdpi.com |

In the realm of enantioselective oxidation, chiral amino alcohols have been used to create ligands for metals like titanium and vanadium, which catalyze the asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net

This compound as a Chiral Auxiliary for Stereocontrol

Beyond catalysis, chiral 1,2-amino alcohols are widely used as chiral auxiliaries. nih.gov In this approach, the chiral molecule is temporarily attached to a prochiral substrate to form a diastereomeric intermediate. A subsequent reaction occurs under the stereochemical direction of the auxiliary, after which the auxiliary is cleaved to yield the enantiomerically enriched product. This strategy has been applied to control the stereochemistry of alkylations, reductions, and cycloadditions. For example, enantiopure 1,2-amino alcohols can be used to synthesize morpholinones, which then serve as intermediates for producing other chiral molecules. nih.gov

Development of Novel Catalytic Systems Based on this compound

Research is continually focused on developing new catalytic systems with improved activity and selectivity. This includes creating novel derivatives of amino alcohols or immobilizing them on solid supports for easier recovery and reuse. colab.ws For instance, multi-catalytic systems that merge photoredox catalysis with chiral copper catalysts have been developed for the enantioselective C-H amination of alcohols, providing a modern route to chiral β-amino alcohols. nih.govresearchgate.net A chaperone molecule transiently converts an alcohol into a radical precursor, which then undergoes an enantioselective intramolecular hydrogen atom transfer mediated by the chiral catalyst. While this has not been specifically reported for this compound, it represents the forefront of catalytic design where such structures could be applied.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Amino 1 2 Methylphenyl Ethanol

Elucidation of Absolute Configuration of 2-Amino-1-(2-methylphenyl)ethanol via X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. This powerful technique provides precise information about the spatial arrangement of atoms within a crystal lattice, thereby revealing the absolute stereochemistry of the molecule.

The process involves irradiating a single crystal of an enantiomerically pure sample of this compound with X-rays. The resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map of the molecule. A critical aspect of determining the absolute configuration for light-atom molecules is the phenomenon of anomalous dispersion or resonant scattering. ed.ac.uk This effect, which is more pronounced when using synchrotron radiation, allows for the differentiation between a chiral molecule and its mirror image. ed.ac.uk

The quality of the crystal and the resolution of the diffraction data are paramount for a successful analysis. The Flack parameter is a key value derived from the crystallographic refinement that indicates the correctness of the assigned absolute configuration. ed.ac.uk A value close to zero confirms that the determined structure corresponds to the true absolute configuration of the enantiomer being analyzed. ed.ac.uk

The crystal structure not only confirms the (1R,2S) or (1S,2R) configuration but also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal packing. This information is invaluable for understanding the solid-state properties of the compound.

High-Resolution NMR Spectroscopy for Stereochemical Assignment of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their spatial relationships with neighboring atoms. For this compound, the protons of the chiral centers, namely the methine proton (CH-OH) and the amine proton (CH-NH₂), exhibit characteristic signals. The coupling constants between these protons and adjacent protons can provide insights into the dihedral angles and, consequently, the relative stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further aid in assigning proton signals and determining through-bond and through-space correlations, respectively, which helps in confirming the stereochemical arrangement.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the chiral carbons, are influenced by their stereochemical environment. Differences in the chemical shifts of the diastereomers of this compound can be observed, which aids in their differentiation.

Below are representative, though not specific to this exact molecule, ¹H and ¹³C NMR data for a related compound, (S)-1-(2-Methylphenyl)ethanol, which illustrate the type of information obtained from these analyses. rsc.org

Table 1: Representative NMR Data for a Related Compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity and Coupling Constants (J) in Hz |

|---|---|---|

| ¹H NMR | 1.47, 1.82, 2.34, 5.10–5.15, 7.12–7.25, 7.52 | d, J = 6.4 Hz; s; s; m; m; d, J = 7.2 Hz |

| ¹³C NMR | 18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, 143.9 |

Note: This data is for (S)-1-(2-Methylphenyl)ethanol and serves as an illustrative example. rsc.org

Chiroptical Spectroscopic Techniques (e.g., ECD, ORD, VCD) for Enantiomeric Purity and Conformational Analysis of this compound

Chiroptical spectroscopic techniques are powerful non-destructive methods for investigating the stereochemical properties of chiral molecules like this compound in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum of an unknown enantiomer can be compared with the theoretically calculated spectrum for a known configuration to determine its absolute stereochemistry.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), is indicative of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for determining the absolute configuration of molecules in solution and for studying their conformational preferences.

These chiroptical methods are not only crucial for assigning the absolute configuration but are also highly effective for determining the enantiomeric purity of a sample. The magnitude of the chiroptical signal is directly proportional to the enantiomeric excess (ee) of the sample.

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling of this compound

Advanced mass spectrometry (MS) techniques play a pivotal role in the structural confirmation and impurity profiling of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, confirming the molecular formula. nist.govnist.gov

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. This is particularly useful for distinguishing between isomers.

For impurity profiling, the high sensitivity and selectivity of MS, often coupled with a chromatographic separation technique like HPLC or GC, are invaluable. pharmtech.commdpi.com This allows for the detection, identification, and quantification of even trace levels of impurities that may be present in the sample. mdpi.com These impurities could include starting materials, by-products from the synthesis, or degradation products. The International Council for Harmonisation (ICH) guidelines provide a framework for the expectations regarding the structural characterization and impurity profiling of pharmaceutical substances. pharmtech.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Molecular Formula | C₉H₁₃NO |

| HRMS | Molecular Weight | 151.21 g/mol epa.gov |

| GC-MS | Notable m/z fragments | Data would be specific to the fragmentation pattern |

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Separation and Quantification of this compound Enantiomers

Chromatographic methods are essential for the separation and quantification of the enantiomers of this compound, which is critical for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the enantioseparation of chiral compounds. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly employed for this purpose. windows.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is crucial for achieving optimal separation. chromatographyonline.com The separated enantiomers are detected by a UV detector or a mass spectrometer, allowing for their quantification and the determination of the enantiomeric excess (ee). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the enantiomeric analysis of this compound, often after derivatization to increase volatility and improve separation. wiley.comresearchgate.netnih.gov A chiral capillary column is used to separate the derivatized enantiomers, which are then detected and quantified by the mass spectrometer. rsc.org This method offers high resolution and sensitivity. nih.govresearchgate.net

Table 3: Chromatographic Methods for Enantiomeric Analysis

| Method | Stationary Phase/Column | Detection | Application |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | UV, MS | Enantiomeric separation and quantification |

| GC-MS | Chiral Capillary Column (e.g., Chirasil-DEX CB) | Mass Spectrometry | Enantiomeric separation and quantification (often after derivatization) |

Theoretical and Computational Investigations of 2 Amino 1 2 Methylphenyl Ethanol

Quantum Chemical Calculations on the Electronic Structure of 2-Amino-1-(2-methylphenyl)ethanol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can determine a variety of electronic descriptors that influence the molecule's stability, reactivity, and intermolecular interactions.

Key Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the nitrogen and oxygen atoms, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be found around the amine and hydroxyl hydrogens, identifying them as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this molecule, the HOMO is likely to be localized on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would be distributed over the aromatic ring's anti-bonding orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular interactions. For this compound, this analysis would quantify the stabilization energy associated with intramolecular hydrogen bonding between the -OH and -NH2 groups. It can also reveal hyperconjugative interactions, such as those between the lone pair orbitals of oxygen or nitrogen and the anti-bonding orbitals of adjacent C-C or C-H bonds, which contribute to conformational stability.

A hypothetical table of calculated electronic properties for this compound, based on trends observed in similar molecules like ethanol, is presented below. epa.gov

Table 1: Predicted Electronic Properties of this compound This table is illustrative and based on typical results for similar molecules.

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating capability, centered on phenyl ring and heteroatoms. |

| LUMO Energy | ~ 0.5 to 1.5 eV | Indicates electron-accepting capability, centered on the aromatic ring. |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 1.5 to 2.5 Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Oxygen | ~ -0.7 to -0.8 e | Highlights the high electron density on the oxygen atom. |

| Mulliken Charge on Nitrogen | ~ -0.8 to -0.9 e | Highlights the high electron density on the nitrogen atom. |

Conformational Analysis and Energy Landscapes of this compound Isomers

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface that governs their interconversion.

The key degrees of freedom are the torsion angles along the C-C backbone and the orientations of the amino, hydroxyl, and phenyl groups. Theoretical studies on analogous amino alcohols, like 2-amino-1-phenylethanol (B123470) and N-methyl-2-aminoethanol, have shown that the conformational landscape is primarily dictated by the formation of intramolecular hydrogen bonds. matrix-fine-chemicals.com The most stable conformers are those that allow for a hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (OH···N) or, less commonly, between an amino hydrogen and the hydroxyl oxygen (NH···O). matrix-fine-chemicals.com

The presence of the ortho-methyl group on the phenyl ring in this compound introduces steric hindrance that will further influence the preferred orientation of the phenyl ring relative to the ethanolamine (B43304) side chain. Quantum mechanical calculations, such as scanning the potential energy surface by systematically rotating key dihedral angles, are used to map these energy landscapes. The resulting low-energy conformers represent the most populated states of the molecule in the gas phase.

Table 2: Plausible Low-Energy Conformers of this compound This table is a qualitative prediction based on studies of analogous compounds like N-methyl-2-aminoethanol. matrix-fine-chemicals.com Relative energies are illustrative.

| Conformer Description | Dominant Intramolecular Interaction | Predicted Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Gauche 1 (Global Minimum) | Strong OH···N Hydrogen Bond | 0.0 | Side chain is folded to maximize H-bond strength. Phenyl group oriented to minimize steric clash with the side chain and methyl group. |

| Gauche 2 | OH···N Hydrogen Bond | ~ 1-3 | A different gauche conformer, also stabilized by an OH···N bond but with a slightly less optimal arrangement. |

| Gauche 3 | NH···O Hydrogen Bond | ~ 5-8 | Stabilized by a weaker hydrogen bond from the amine to the oxygen. |

| Trans/Anti | No Intramolecular H-Bond | > 10 | The side chain is extended; this conformer is significantly higher in energy in the gas phase due to the lack of stabilizing H-bond. |

Molecular Modeling of this compound Ligand-Metal Interactions

The amino and hydroxyl groups of this compound make it an effective chelating ligand for various metal ions. Molecular modeling, particularly with DFT, is used to investigate the structure, stability, and nature of the complexes it forms with metal cations like Na⁺ and K⁺, which are prevalent in biological systems.

Studies on the closely related 2-amino-1-phenylethanol complexed with alkali metals reveal a competition between two primary binding motifs. epa.gov

Chelation Site: The metal ion binds directly to both the nitrogen and oxygen atoms of the ethanolamine side chain. This interaction is strong but requires the disruption of the internal hydrogen bond that stabilizes the free ligand.

Cation-π Site: The metal ion interacts with the electron-rich π-system of the aromatic ring. In this configuration, the internal OH···N hydrogen bond of the ligand can remain intact.

DFT calculations are used to determine the geometry and binding energies of these different isomers. epa.gov For Na⁺ and K⁺ with 2-amino-1-phenylethanol, calculations have shown that the chelated form is thermodynamically preferred at room temperature. epa.gov However, experimental evidence from low-temperature infrared photodissociation (IRPD) spectra suggests that the cation-π complex can be preferentially formed and observed under specific conditions. epa.gov Similar computational approaches would be essential to predict the preferred binding mode for this compound, where the ortho-methyl group could sterically influence the accessibility of both the chelation and cation-π sites.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT is a workhorse of computational chemistry for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine activation energies and predict the most favorable reaction route.

For a molecule like this compound, DFT could be applied to study a variety of reactions, such as:

Cyclization Reactions: Investigating the intramolecular cyclization to form substituted oxazolines or other heterocyclic structures. DFT calculations can reveal the activation barrier for the ring-closing step and how it might be influenced by catalysts. sigmaaldrich.com

Condensation Reactions: Modeling the reaction with aldehydes or ketones to form Schiff bases (imines). The calculations would map the pathway, including the formation of a hemiaminal intermediate and the subsequent dehydration step.

Acetalization: In reactions where the hydroxyl group participates, such as acetalization with an aldehyde in the presence of an acid catalyst, DFT can be used to compare different protonation sites and determine the energy barriers for each step of the mechanism. nih.gov

In a typical DFT study of a reaction mechanism, various functionals (like B3LYP or wB97X-D) and basis sets (like 6-311G(d,p)) are employed to accurately model the system. smolecule.com The inclusion of solvent effects, often through continuum models (like PCM), is critical for comparing theoretical predictions with experimental results conducted in solution. Such studies provide invaluable insights into reaction feasibility and selectivity that can guide synthetic chemistry efforts. sigmaaldrich.comsmolecule.com

Prediction of Spectroscopic Properties of this compound

Computational methods are widely used to predict various types of spectra, which can then be used to benchmark against and interpret experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Each conformer of this compound will have a unique calculated IR spectrum. The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded conformer, the O-H stretch would appear as a sharp band at a higher frequency (e.g., ~3600 cm⁻¹). In a conformer with a strong OH···N intramolecular hydrogen bond, this band would be red-shifted (to a lower frequency, e.g., ~3400 cm⁻¹) and broadened. By comparing the calculated spectra of different stable conformers with the experimental IR spectrum, one can identify which conformers are present in the sample. matrix-fine-chemicals.comepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predictions are highly dependent on the molecular geometry. By performing calculations on different low-energy conformers and averaging the results based on their predicted Boltzmann population, a theoretical NMR spectrum can be generated. This can aid in the assignment of complex experimental spectra and provide further evidence for the conformational preferences of the molecule in solution.

Rotational Spectroscopy: For studies in the gas phase, computational chemistry can accurately predict the rotational constants (A, B, C) for each stable conformer. These constants are essential for guiding high-resolution microwave spectroscopy experiments, which can unambiguously identify the presence of specific conformers in a jet-cooled expansion and determine their precise molecular structure. matrix-fine-chemicals.com

Investigation of Biological Interactions and Mechanistic Insights of 2 Amino 1 2 Methylphenyl Ethanol Derivatives in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies for 2-Amino-1-(2-methylphenyl)ethanol Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, which belongs to the broader class of phenylethanolamines, SAR studies explore how modifications to the phenyl ring, the ethanolamine (B43304) side chain, and the amino group affect interactions with biological targets.

Key insights from SAR studies on related compounds can be extrapolated to predict the activity of this compound derivatives. For instance, the substitution pattern on the aromatic ring is critical. In studies on other phenolics, the position of hydroxyl or other groups dramatically influences activity, with ortho- and para-diphenols behaving differently from meta-diphenols due to their ability to act as free radical or carbonyl scavengers nih.gov. For this compound, the ortho-methyl group is a defining feature. This substitution can influence the molecule's conformation and its ability to fit into a receptor's binding pocket. Palladium-catalyzed C-H alkylation studies on ortho-methyl-substituted aromatic amides show that the methyl group can be a site of reactivity, which suggests its steric and electronic properties are key to its interactions rsc.org.

Modifications to the amino group also significantly alter potency and function. In studies of 6-arylamino benzoxazinones, adding an amino linker and methylating the nitrogen atom significantly increased antagonist potency at the progesterone (B1679170) receptor nih.gov. This suggests that for this compound analogs, N-alkylation could be a strategy to enhance biological activity.

The hydroxyl group on the ethanolamine side chain is also a critical site for interaction, often forming hydrogen bonds within receptor binding sites. The stereochemistry of this chiral center is typically crucial for selective receptor recognition.

Table 1: Inferred SAR Insights for this compound Analogs

| Molecular Feature | Modification | Potential Impact on Activity | Rationale from Related Compounds |

|---|---|---|---|

| Phenyl Ring | Position and nature of substituents | Modulates binding affinity and selectivity. | Hydroxyl group positions on phenolics alter their chemical behavior (e.g., radical scavenging) nih.gov. |

| Ortho-methyl group | Replacement or addition of other groups | Alters steric hindrance and electronic properties, affecting binding pocket fit. | The ortho-methyl C-H bond is a preferential site for certain chemical reactions rsc.org. |

| Amino Group | N-alkylation (e.g., methylation) | Can significantly increase potency. | Methyl substitution at the 1-position increased the potency of 6-arylamino benzoxazinones nih.gov. |

| Ethanolamine Side Chain | Stereochemistry of the hydroxyl group | Determines enantioselective binding to chiral receptors. | The orientation of hydroxyl groups is key for interaction with hydrophilic pockets in enzymes like PNMT nih.gov. |

In Vitro Receptor Binding and Ligand Affinity Profiling of this compound Derivatives

The biological effects of this compound derivatives are often initiated by their binding to specific receptors. In vitro binding assays are used to quantify the affinity of these ligands for their targets. As phenylethanolamines, these compounds are expected to interact with adrenergic receptors, and potentially other receptors like the N-methyl-D-aspartate (NMDA) receptor.

Ligand affinity is typically measured as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Studies on phenylethylamine derivatives have shown a correlation between the electrostatic potential near the nitrogen atom and their binding affinity for β-adrenoceptors nih.gov. This implies that modifications to the amino group of this compound would directly impact its receptor binding profile.

Furthermore, research on phenylethanolamines binding to the NR2B subunit of NMDA receptors has identified key amino acid residues (Asp101, Ile150, and Phe176) within the binding site that are crucial for high-affinity binding nih.gov. Derivatives of this compound could be screened against a panel of receptors to determine their selectivity profile. For example, a derivative might show high affinity for the α2-adrenergic receptor but low affinity for the β1-adrenergic receptor, making it a selective ligand.

Enzyme Inhibition and Activation Assays with this compound Scaffolds

Beyond receptor binding, this compound scaffolds can modulate the activity of enzymes. These interactions can be either inhibitory or activating. For example, the phenylethanolamine framework is structurally related to substrates of enzymes like phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine (B1679862) to epinephrine (B1671497) nih.gov.

Studies on tetrahydroisoquinolines, which share structural similarities, have shown that these molecules can act as competitive inhibitors of PNMT. The affinity of these inhibitors is highly dependent on the substitution pattern on the aromatic ring. A hydroxyl group at the 7-position of the tetrahydroisoquinoline ring enhances affinity, indicating the presence of a hydrophilic pocket in the enzyme's active site nih.gov. This suggests that hydroxylated derivatives of this compound could be effective inhibitors of catecholamine-metabolizing enzymes like PNMT or catechol-O-methyltransferase (COMT) wikipedia.org.

Enzyme inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.

Table 2: Enzyme Inhibition Data for Structurally Related Scaffolds

| Compound Class | Enzyme Target | Measured Parameter | Finding |

|---|---|---|---|

| Amino acid Schiff base-Zn(II) complexes | Acetylcholinesterase (AChE) | Ki | 78.04 ± 8.66 µM to 111.24 ± 12.61 µM ijcce.ac.ir |

| Amino acid Schiff base-Zn(II) complexes | Butyrylcholinesterase (BChE) | Ki | 24.31 ± 3.98 µM to 85.18 ± 7.05 µM ijcce.ac.ir |

Cell-Free and Cell-Based Assays for Biological Pathway Modulation by this compound Derivatives

To understand the functional consequences of receptor binding or enzyme inhibition, cell-based and cell-free assays are employed. These assays can measure the modulation of entire biological pathways.

Cell-based assays utilize living cells to measure a downstream effect of the compound's interaction with its target. For instance, if a derivative of this compound were to act as a progesterone receptor antagonist, its activity could be quantified using a T47D cell line that expresses this receptor. The assay might measure the inhibition of alkaline phosphatase, an enzyme whose expression is regulated by the progesterone receptor nih.gov.

Cell-free systems offer a more controlled environment to study specific molecular interactions, such as protein-protein interactions, without the complexity of a living cell nih.gov. Techniques like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used to detect the interaction between two target proteins. In this assay, a donor bead and an acceptor bead are coated with the interacting proteins. When the proteins interact, the beads are brought into close proximity, generating a detectable light signal nih.gov. This could be used to investigate if a this compound derivative disrupts or promotes the formation of a specific protein complex.

Computational Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Computational methods provide powerful insights into the molecular interactions between a ligand and its biological target. Molecular docking is used to predict the preferred binding orientation of a molecule to a protein, while molecular dynamics (MD) simulations can assess the stability of this interaction over time.

For this compound derivatives, docking studies could be performed using the crystal structures of target proteins, such as adrenergic receptors or enzymes like PNMT. The docking software would place the ligand into the binding site in various conformations and score them based on factors like electrostatic interactions and hydrogen bonding. This can help visualize how the ortho-methyl group and the ethanolamine side chain fit into the active site.

Following docking, MD simulations can be run to simulate the dynamic movement of the ligand-protein complex in a solvated environment. These simulations, which can now be performed with ab initio accuracy for large biomolecules, track the positions of atoms over time (e.g., nanoseconds) nih.govresearchgate.net. The stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand's position. A stable binding mode is indicated by a low and non-fluctuating RMSD value. MD simulations can also confirm the persistence of key interactions, such as hydrogen bonds, identified in the docking pose mdpi.com.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Norepinephrine |

| Epinephrine |

| 7-hydroxy-1,2,3,4-tetrahydroisoquinoline |

| Tetrahydroisoquinoline |

| Progesterone |

Future Directions, Challenges, and Emerging Research Frontiers for 2 Amino 1 2 Methylphenyl Ethanol

The exploration of 2-amino-1-(2-methylphenyl)ethanol and its derivatives is poised for significant advancement. As a chiral 1,2-amino alcohol, this compound stands at the intersection of synthetic chemistry, catalysis, and materials science. Future research will likely focus on overcoming existing challenges and harnessing its unique structural features for novel applications. This section outlines the key areas of development, from sustainable synthesis to the expansion of its functional roles.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(2-methylphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-methylphenylacetaldehyde with ammonia or nitroalkane reduction. For example, 2-methylbenzaldehyde can react with nitromethane under Henry reaction conditions, followed by catalytic hydrogenation to yield the amino alcohol. Solvent selection (e.g., ethanol) and base strength (e.g., KOH) significantly impact reaction efficiency . Purification often involves recrystallization from ethanol or DMF/water mixtures to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the amino alcohol moiety (δ 1.5–2.5 ppm for NH, δ 3.7–4.2 ppm for CHOH) and aromatic protons (δ 6.8–7.4 ppm) .

- HPLC : Chiral HPLC with a cellulose-based column resolves enantiomers (e.g., (R)- and (S)-forms) using hexane:isopropanol (80:20) mobile phase .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in crystal lattices .

Q. What in vitro biological activities have been reported for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。